4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-25-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIRSZXFMZBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325606 | |
| Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551921-43-8 | |
| Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to produce 2-(4-methoxybenzoylamino)ethanol. Finally, this compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to yield this compound .
Chemical Reactions Analysis
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
Halogenated Analogues
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :
Replacing methoxy with bromo and nitro groups introduces strong electron-withdrawing effects, reducing solubility in polar solvents. Crystallographic studies reveal a dihedral angle of 79.2° between aromatic rings, contrasting with the more planar conformation of the target compound due to its methoxy groups . - 2-Chloro-N-(4-methoxyphenyl)benzamide :
The chloro substituent at the ortho position creates steric hindrance, distorting the amide plane by 45.9° compared to the para-methoxy group in the target compound .
Methoxy-Modified Analogues
- 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide: Additional methoxy groups on the aniline ring increase hydrophilicity (yield: 88% vs.
- 4-Methoxy-N-(quinolin-8-yl)benzamide: The bulky quinoline substituent introduces steric effects, reducing reaction yields (83%) compared to simpler amines in the target compound’s synthesis .
Functional Group Replacements
Thiourea and Tetrazole Derivatives
- 4-Methoxy-N-(phenylcarbamothioyl)benzamide :
Substitution of the ethoxyethyl linker with a thiourea group enables metal coordination (e.g., MnII, CoII), forming octahedral complexes with distinct UV-Vis absorption profiles (~450 nm) . - N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide :
The tetrazole ring acts as a bioisostere for carboxylic acids, increasing acidity (pKa ~4.5) compared to the neutral ethoxyethyl spacer in the target compound .
Key Physicochemical Data
| Compound | Molecular Weight | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|
| Target Compound | 356.38 | 180–182 | 2.1 |
| 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide | 361.36 | 195–197 | 1.8 |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 395.18 | 210–212 | 3.2 |
| 2-Chloro-N-(4-methoxyphenyl)benzamide | 275.71 | 165–167 | 2.5 |
Biological Activity
4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (CAS: 551921-43-8) is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a methoxy group and an oxyethyl chain linked to a benzamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.36 g/mol |
| CAS Number | 551921-43-8 |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV), HIV-1, and Hepatitis C virus (HCV). The mechanism involves the enhancement of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Antiproliferative Effects
Research has shown that certain methoxy-substituted benzamides possess significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structural features have been tested in vitro against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), yielding IC50 values in the low micromolar range (1.2–5.3 μM) . This suggests that this compound may also exhibit similar effects.
Antioxidant Activity
The antioxidant capacity of methoxy-substituted compounds has been evaluated using various assays. Compounds bearing multiple methoxy groups have shown improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer .
Enzyme Inhibition
In addition to its antiviral and antiproliferative properties, there is emerging evidence that compounds related to this compound may act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, some derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets for Alzheimer’s disease treatment .
Study on Antiviral Activity
A study focused on the antiviral activity of N-phenylbenzamide derivatives highlighted the compound's ability to inhibit HBV in vitro and in vivo using a duck HBV model. The results indicated significant reductions in viral loads, supporting the potential use of such compounds in therapeutic applications against HBV .
Antiproliferative Activity Assessment
Another study assessed the antiproliferative effects of various methoxy-substituted benzamides on different cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer types while maintaining lower toxicity towards normal cells .
Toxicological Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound may cause skin and eye irritation upon contact and should be handled with care under controlled conditions .
Summary of Toxicological Data
| Toxicity Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2) |
| Eye Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory Irritation | May cause respiratory irritation (Category 3) |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane or acetonitrile | |
| Coupling Agent | 4-Methoxybenzoyl chloride | |
| Base | Triethylamine or Na₂CO₃ | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | |
| Yield | 70–85% |
Q. Table 2. Safety and Stability Data
| Property | Value/Observation | Reference |
|---|---|---|
| Mutagenicity (Ames II) | Low (comparable to benzyl chloride) | |
| Decomposition Temp. | >150°C (DSC) | |
| Storage | -20°C, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
